molecular formula C17H16ClFN2O3S B2943070 3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1448071-78-0

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2943070
CAS No.: 1448071-78-0
M. Wt: 382.83
InChI Key: AUJONCJCJFAOPQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position). The sulfonamide group is linked to a 2-hydroxyethyl chain attached to a 1-methylindole moiety. The structural uniqueness lies in the synergistic combination of electron-withdrawing halogens (Cl, F), the hydrogen-bond-capable hydroxyl group, and the lipophilic 1-methylindole.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-21-10-13(12-4-2-3-5-16(12)21)17(22)9-20-25(23,24)11-6-7-15(19)14(18)8-11/h2-8,10,17,20,22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJONCJCJFAOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.

  • Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin chloride or iron powder.

  • Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, Dess-Martin periodinane, and pyridinium chlorochromate.

  • Reduction: Tin chloride, iron powder, and hydrogenation catalysts.

  • Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of anilines or secondary amines.

  • Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: Employed in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogues (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Benzenesulfonamide Substituents Indole Substituents Ethyl Chain Modification Molecular Weight Key Features
Target Compound 3-Cl, 4-F 1-methyl 2-hydroxy ~409.84 Dual halogens; hydroxyl for H-bonding
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 3-Cl, 4-CH₃ 2-methyl None 362.87 Increased lipophilicity; no hydroxyl group
4-Chloro-N-[2,2,2-trichloro-1-(1-methylindol-3-yl)ethyl]benzenesulfonamide 4-Cl 1-methyl 2,2,2-trichloro 452.2 High molecular weight; trichloro group
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide 4-Cl None None 334.84 Simpler structure; lacks methyl and hydroxyl
Key Observations:

Halogen Effects : The target’s 3-Cl/4-F combination enhances electron-withdrawing properties compared to single-halogen analogues (e.g., 4-Cl in ). Fluorine’s electronegativity may improve binding to aromatic pockets in biological targets .

Hydroxyl Group : The 2-hydroxyethyl chain in the target compound introduces hydrogen-bonding capability absent in and . This could enhance solubility and target interaction .

Indole Modifications : The 1-methylindole in the target and provides metabolic stability compared to unmethylated indole in . Methyl groups protect against oxidative degradation .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to and , which rely solely on sulfonamide polarity.
  • Metabolic Stability : The 1-methylindole and dual halogens may reduce CYP450-mediated metabolism relative to , which lacks indole methylation .

Biological Activity

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, with the CAS number 1448071-78-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₆ClFN₂O₃S
Molecular Weight382.8 g/mol
CAS Number1448071-78-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the biological activity of sulfonamide derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, several compounds showed promising results. The IC₅₀ values ranged from 0.12 µM to 2.78 µM for selected derivatives, indicating potent anticancer properties . Specifically, derivatives with halogen substitutions exhibited varied activities, suggesting that modifications to the phenyl ring can enhance efficacy.

Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds have also been explored. For example, related compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth.

Case Study: Antimicrobial Testing

In vitro tests indicated that certain sulfonamide derivatives displayed significant antibacterial activity with minimal cytotoxicity at higher concentrations. The most active compounds showed IC₅₀ values below 10 µg/mL against clinical strains of bacteria, suggesting their potential as therapeutic agents .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and various kinases involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Evaluation of its biological activity is conducted through various assays, including MTT assays for cytotoxicity and enzyme inhibition assays.

Comparative Analysis

CompoundIC₅₀ (µM)Activity Type
3-chloro-4-fluoro-N-(...)<10Anticancer
Related Sulfonamide A0.12Anticancer
Related Sulfonamide B<5Antimicrobial

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